IITZ-01
Overview
Description
IITZ-01 is a novel, potent lysosomotropic autophagy inhibitor. It has shown significant single-agent antitumor efficacy, particularly in triple-negative breast cancer, both in vitro and in vivo . Autophagy is a cellular process that recycles damaged organelles and long-lived proteins by delivering them to lysosomes for degradation. In cancer cells, autophagy plays a crucial role in survival, proliferation, and resistance to metabolic and chemotherapeutic stress .
Mechanism of Action
IITZ-01, also known as 4-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-N-(4-fluorophenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine or N2-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-N4-(4-fluorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine, is a potent autophagy inhibitor with single-agent anticancer activity .
Target of Action
The primary target of this compound is the autophagy pathway . It also targets the NLRP3 inflammasome .
Mode of Action
This compound acts as a potent autophagy inhibitor . It disrupts lysosomal functions, leading to the accumulation of autophagosomes and the inhibition of autophagosomal degradation . This compound also activates the NLRP3 inflammasome, which is dependent on mitochondrial damage and mROS accumulation .
Biochemical Pathways
This compound affects the autophagy pathway by inhibiting the degradation process within lysosomes . This results in the accumulation of autophagosomes within the cell . Additionally, this compound induces mitochondrial damage, leading to an increase in intracellular mROS, which can activate the NLRP3 inflammasome .
Pharmacokinetics
Its potent autophagy inhibition and cytotoxic action suggest that it may have favorable adme properties .
Result of Action
The action of this compound leads to the inhibition of autophagy and the activation of the NLRP3 inflammasome . This results in apoptosis through the mitochondria-mediated pathway . This compound has demonstrated potent antitumor action in vivo, particularly in triple-negative breast cancer .
Action Environment
The action of this compound can be influenced by the cellular environment. For instance, the compound’s lysosomotropic properties allow it to disrupt lysosomal functions . Additionally, the activation of the NLRP3 inflammasome by this compound is dependent on mitochondrial damage and mROS accumulation , which can be influenced by the cellular environment.
Biochemical Analysis
Biochemical Properties
IITZ-01 exhibits potent lysosomotropic properties with autophagy inhibitory action . It enhances autophagosome accumulation but inhibits autophagosomal degradation by impairing lysosomal function . This results in the inhibition of autophagy, a homeostatic process that recycles damaged organelles and long-lived proteins by delivering them in double-membrane vesicles to lysosomes for degradation .
Cellular Effects
This compound has been found to have a significant impact on various types of cells and cellular processes. It induces mitochondrial damage in BMDM cells, resulting in an increase in intracellular mROS . This can activate the NLRP3 inflammasome . Furthermore, this compound also abolishes mitochondrial membrane potential and triggers apoptosis through the mitochondria-mediated pathway .
Molecular Mechanism
The molecular mechanism of this compound involves its specific accumulation in lysosomes, leading to their deacidification and the inhibition of maturation of lysosomal enzymes . This results in lysosomal dysfunction and the inhibition of autophagy . Furthermore, this compound is a specific agonist of the NLRP3 inflammasome . Its activation of the NLRP3 inflammasome is dependent on mitochondrial damage and mROS accumulation .
Temporal Effects in Laboratory Settings
Treatment with this compound results in the vacuolated appearance of cells due to its specific accumulation in lysosomes . Over time, this leads to the inhibition of autophagy
Metabolic Pathways
Its role as an autophagy inhibitor suggests that it may interact with enzymes and cofactors involved in this process .
Transport and Distribution
This compound is a lysosomotropic molecule, meaning it specifically accumulates in lysosomes . This suggests that it may interact with transporters or binding proteins that direct it to this subcellular location.
Subcellular Localization
As a lysosomotropic molecule, this compound is localized in lysosomes . Its accumulation in these organelles leads to their deacidification and dysfunction, ultimately resulting in the inhibition of autophagy .
Preparation Methods
The synthesis of IITZ-01 involves multiple steps, starting from commercially available starting materials. The synthetic route typically includes the formation of key intermediates through various chemical reactions such as nucleophilic substitution, cyclization, and functional group transformations. The final product is obtained through purification processes like recrystallization or chromatography . Industrial production methods would likely involve optimization of these synthetic routes to enhance yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
IITZ-01 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can also be reduced to form reduced derivatives.
Substitution: This compound can undergo substitution reactions where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
IITZ-01 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study autophagy inhibition and its effects on cellular processes.
Biology: this compound is used to investigate the role of autophagy in various biological processes and diseases.
Comparison with Similar Compounds
IITZ-01 is compared with other autophagy inhibitors such as chloroquine and IITZ-02. While chloroquine is a known autophagy inhibitor, it has not achieved complete autophagy inhibition in vivo . This compound, on the other hand, has shown more than 10-fold potent autophagy inhibition and 12- to 20-fold better cytotoxic action than chloroquine . IITZ-02 is another similar compound, but this compound has exhibited superior anticancer efficacy in vivo .
Similar Compounds
- Chloroquine
- IITZ-02
Overall, this compound stands out due to its potent autophagy inhibition and significant anticancer activity, making it a promising candidate for further preclinical development as a potential anticancer therapeutic .
Properties
IUPAC Name |
4-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-N-(4-fluorophenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23FN8O/c27-18-7-11-20(12-8-18)29-25-32-24(33-26(34-25)35-13-15-36-16-14-35)28-19-9-5-17(6-10-19)23-30-21-3-1-2-4-22(21)31-23/h1-12H,13-16H2,(H,30,31)(H2,28,29,32,33,34) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGEDDGLPNSLBFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)NC3=CC=C(C=C3)F)NC4=CC=C(C=C4)C5=NC6=CC=CC=C6N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23FN8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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